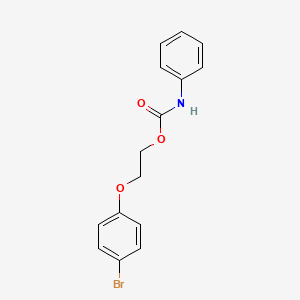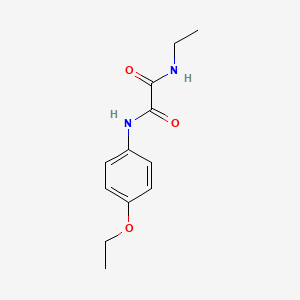![molecular formula C21H26N2O3 B4943073 N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4943073.png)
N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the outer membrane of mitochondria. TSPO is involved in various cellular processes, including cholesterol transport, mitochondrial respiration, and apoptosis. DPA-714 has been extensively studied for its potential applications in various scientific research areas.
作用機序
N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide binds to TSPO in the outer membrane of mitochondria, which regulates the transport of cholesterol and other molecules across the membrane. TSPO is also involved in the regulation of mitochondrial respiration and apoptosis. This compound has been shown to modulate the activity of TSPO and affect these cellular processes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes, including inflammation, apoptosis, mitochondrial function, and cholesterol transport. In neuroinflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, suggesting its potential as an anti-inflammatory agent. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation, suggesting its potential as a therapeutic agent for cancer treatment. In immune cells, this compound has been shown to modulate the activation of immune cells and affect the production of cytokines and chemokines.
実験室実験の利点と制限
N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide has several advantages for lab experiments, including its high purity, stability, and selectivity for TSPO. This compound can be used as a radiotracer for PET imaging to visualize neuroinflammation in vivo. However, this compound also has some limitations, including its relatively low potency and selectivity compared to other TSPO ligands, and the potential for off-target effects.
将来の方向性
There are several future directions for the study of N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide, including the development of more potent and selective TSPO ligands, the investigation of the role of TSPO in various cellular processes, and the evaluation of the therapeutic potential of this compound in various diseases. Additionally, the combination of this compound with other drugs or therapies may enhance its efficacy and reduce its potential side effects. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research areas.
合成法
N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide can be synthesized through a multistep process involving the reaction of 3,4-dimethylphenol with acetic anhydride, followed by reaction with 2-aminoacetophenone and pentanoyl chloride. The resulting product is purified through column chromatography to obtain this compound in high purity.
科学的研究の応用
N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide has been widely used in various scientific research areas, including neurology, oncology, and immunology. In neurology, this compound has been used as a radiotracer for positron emission tomography (PET) imaging to visualize neuroinflammation in various neurological disorders, such as Alzheimer's disease, multiple sclerosis, and Parkinson's disease. In oncology, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer treatment. In immunology, this compound has been used to study the role of TSPO in immune cell activation and inflammation.
特性
IUPAC Name |
N-[2-[[2-(3,4-dimethylphenoxy)acetyl]amino]phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-4-5-10-20(24)22-18-8-6-7-9-19(18)23-21(25)14-26-17-12-11-15(2)16(3)13-17/h6-9,11-13H,4-5,10,14H2,1-3H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRWMCQHWIVKQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3,4-dichlorophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B4942997.png)
![2-methoxy-N-[1-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B4943013.png)
![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B4943017.png)
![3-[(4-fluorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4943025.png)

![N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4943033.png)


![2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis[N-(4-methylphenyl)acetamide]](/img/structure/B4943061.png)
![N~1~-cycloheptyl-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4943085.png)
![N-(3-chloro-4-methylphenyl)-2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4943094.png)
amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B4943102.png)
![(1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol](/img/structure/B4943104.png)
